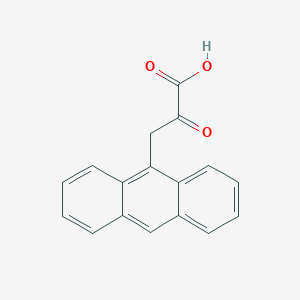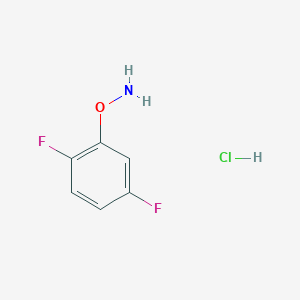
O-(2,5-Difluorophenyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,5-difluorophenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-difluorophenylamine as the starting material.
Reaction Steps: The amine group is first converted to a diazonium salt using nitrous acid. This diazonium salt is then reacted with hydroxylamine hydrochloride to form this compound.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid, at low temperatures to prevent decomposition.
Industrial Production Methods:
Batch Process: The compound is produced in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified using crystallization techniques to remove impurities.
Types of Reactions:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The fluorine atoms on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
O-(2,6-Difluorophenyl)hydroxylamine hydrochloride: Similar structure but with different positions of fluorine atoms.
O-(3,5-Difluorophenyl)hydroxylamine hydrochloride: Another positional isomer with different chemical properties.
Uniqueness: O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C6H6ClF2NO |
|---|---|
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
O-(2,5-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3H,9H2;1H |
InChI-Schlüssel |
AWTHVJNDHQGTKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)ON)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


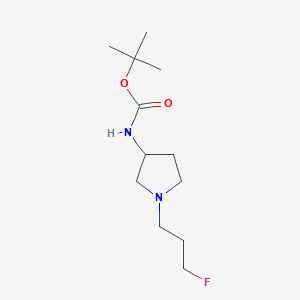

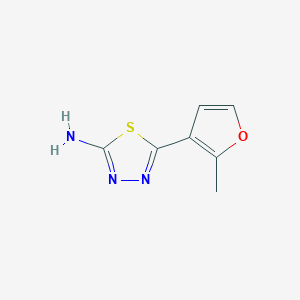
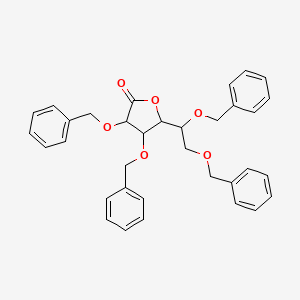

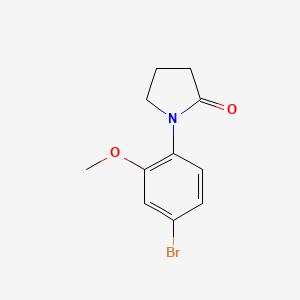
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
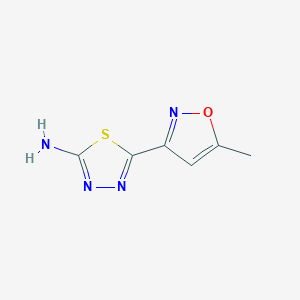


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
